3-Ethoxy-1,2-propanediol

Vue d'ensemble

Description

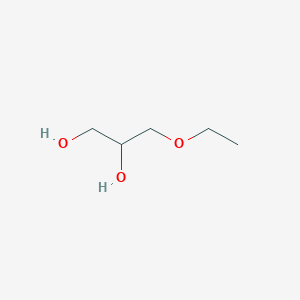

3-Ethoxy-1,2-propanediol, also known as glycerol α-ethyl ether, is a chemical compound with the molecular formula C5H12O3. It is a colorless, odorless, and hygroscopic liquid that is miscible with water, ethanol, and various organic solvents. This compound is primarily used as a solvent in various industries, including pharmaceuticals, cosmetics, and coatings .

Applications De Recherche Scientifique

Scientific Research Applications

3-Ethoxy-1,2-propanediol is utilized in several research domains due to its unique properties:

Chemistry

- Solvent and Reagent : It serves as a solvent in various chemical reactions and synthesis processes, facilitating the dissolution of reactants and enhancing reaction rates.

- Synthesis of Derivatives : The compound is involved in synthesizing various derivatives due to its dual hydroxyl groups and ether functionality.

Biology

- Biological Sample Preparation : It aids in preparing biological samples by dissolving proteins, lipids, and carbohydrates.

- Buffer Solutions : Used as a component in buffer solutions for biochemical assays.

Medicine

- Pharmaceutical Formulations : Its ability to enhance the solubility of poorly soluble drugs makes it valuable in drug delivery systems .

- Analyte Protectant : It is used as an analyte protector in gas chromatography-mass spectrometry (GC-MS) to improve the quantification of pesticide residues in food matrices .

Industry

- Coatings and Adhesives : Employed in producing coatings and adhesives due to its solvent properties .

- Flame Retardants : Its chemical structure allows it to be used in formulations requiring flame retardant properties.

Case Study 1: Use in GC-MS Analysis

A study demonstrated that this compound effectively minimizes matrix effects during the analysis of pesticide residues in food. By competing for active sites within the GC inlet and column, it enhances peak shape and sensitivity .

Case Study 2: Enhancing Drug Solubility

Research indicated that incorporating this compound into pharmaceutical formulations significantly improved the bioavailability of poorly soluble drugs. This effect was attributed to its ability to solubilize active ingredients effectively.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Ethoxy-1,2-propanediol can be synthesized through the reaction of glycerol with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to a temperature of around 150-200°C under reflux conditions. The acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, facilitates the etherification process, leading to the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where glycerol and ethanol are fed into a reactor containing the acid catalyst. The reaction mixture is then heated and maintained at the desired temperature to ensure complete conversion. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Ethoxy-1,2-propanediol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form different ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include alkoxides and halides.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of ethers or esters.

Mécanisme D'action

The mechanism of action of 3-Ethoxy-1,2-propanediol involves its ability to act as a solvent and reactant in various chemical processes. It can interact with molecular targets through hydrogen bonding, van der Waals forces, and dipole-dipole interactions. These interactions facilitate the dissolution of solutes and the formation of new chemical bonds, enabling its use in diverse applications .

Comparaison Avec Des Composés Similaires

1,2-Propanediol:

1,2-Butanediol: Used as a solvent and intermediate in the synthesis of various chemicals.

Glycerol: A trihydroxy alcohol used in pharmaceuticals, cosmetics, and food industries.

Uniqueness of 3-Ethoxy-1,2-propanediol: this compound is unique due to its ethoxy group, which imparts distinct solubility and reactivity properties compared to other similar compounds. This makes it particularly valuable in applications requiring specific solvent characteristics and chemical reactivity .

Activité Biologique

3-Ethoxy-1,2-propanediol, also known as glycerol α-ethyl ether, is a colorless and viscous liquid with the molecular formula and a molecular weight of approximately 120.15 g/mol. It is primarily utilized as a solvent in various industries, including pharmaceuticals and cosmetics. Its unique chemical structure, which includes ether functionality and dual hydroxyl groups, enhances its solubility properties compared to simpler alcohols or ethers, making it particularly valuable in applications requiring both hydrophilicity and stability .

Solvent Properties

This compound is recognized for its ability to dissolve both polar and non-polar compounds. This property is crucial for its application in drug delivery systems where it enhances the solubility of poorly soluble drugs, thereby improving their bioavailability. The compound's miscibility with various excipients allows for the formulation of effective pharmaceutical products.

Toxicity and Safety

The compound is classified as a skin irritant (Skin Irrit. 2) according to hazard classifications. Precautionary measures include the use of personal protective equipment when handling this chemical to mitigate risks associated with skin exposure . Studies have indicated that while this compound serves as an effective solvent, it may also exhibit varying degrees of toxicity to aquatic organisms. For instance, it was identified as having a significant bioconcentration factor (BCF) in certain studies involving aquatic life .

Case Studies

- Drug Delivery Systems : Research has demonstrated that this compound can improve the solubility of specific pharmaceutical compounds. In formulations where traditional solvents failed to enhance bioavailability, this compound showed promise by facilitating better drug absorption in biological systems.

- Gas Chromatography Applications : The compound has been utilized as an analyte protector in gas chromatographic analysis of pesticides. Its ability to minimize analyte losses due to undesired interactions with active sites in chromatographic columns has been documented, enhancing the accuracy of pesticide residue analysis .

- Interaction with Phytochemicals : In studies examining the interaction of phytochemicals with biological systems, this compound has been suggested as a medium that can stabilize active compounds during extraction processes, thereby preserving their biological activity .

Comparative Analysis

The following table summarizes key characteristics of this compound compared to structurally similar compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| This compound | Versatile solvent; enhances drug solubility | |

| 3-Ethoxy-1-propanol | Simpler ether; fewer hydroxyl groups | |

| Glycerol | More hydrophilic; commonly used in food and cosmetics | |

| Ethylene glycol | Less viscous; used primarily as antifreeze |

Propriétés

IUPAC Name |

3-ethoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3/c1-2-8-4-5(7)3-6/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSWWGJGSSQDKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870918 | |

| Record name | 3-Ethoxypropane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1874-62-0 | |

| Record name | 3-Ethoxy-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1874-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediol, 3-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001874620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethoxy-1,2-propanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethoxypropane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxypropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 3-ethoxy-1,2-propanediol affect its toxicity compared to similar compounds?

A: The toxicity of glycerol-biobased ethers, including this compound, appears to be correlated with their lipophilicity. As the number and length of alkyl chains increase in the basic structure, the compounds become more lipophilic and generally more toxic []. This suggests that the relatively short ethoxy group in this compound contributes to its lower toxicity compared to its counterparts with longer alkyl chains.

Q2: Can this compound be used to improve the analysis of pesticide residues in food?

A: Yes, this compound has shown promise as an analyte protectant in gas chromatography-mass spectrometry (GC-MS) analysis of pesticide residues in food matrices [, , ]. It helps to minimize matrix-induced chromatographic response enhancement, leading to more accurate quantification of pesticides.

Q3: How does this compound work as an analyte protectant in GC-MS analysis?

A: While the exact mechanism is not fully understood, it's believed that this compound, along with other protectants like D-sorbitol and L-gulonic acid γ-lactone, compete for active sites in the GC inlet and column [, ]. This competition minimizes the interaction of target analytes, such as pesticides, with these active sites, leading to improved peak shape, sensitivity, and ultimately, more reliable quantification.

Q4: Are there any limitations to using this compound as an analyte protectant in GC-MS?

A: While this compound can mitigate matrix effects for many pesticides, it may not be universally effective. For example, studies have shown that it doesn't fully compensate for the matrix suppression effects observed with o,p′-DDT and p,p′DDT []. Therefore, the suitability of this compound as a protectant should be evaluated for each specific pesticide and matrix.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.